5-Methylbicyclo[2.2.1]hept-2-ene
CAS No.: 822-96-8
Cat. No.: VC3901330
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylbicyclo[2.2.1]hept-2-ene - 822-96-8](/images/structure/VC3901330.png)
Specification
CAS No. | 822-96-8 |
---|---|
Molecular Formula | C8H12 |
Molecular Weight | 108.18 g/mol |
IUPAC Name | 5-methylbicyclo[2.2.1]hept-2-ene |
Standard InChI | InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h2-3,6-8H,4-5H2,1H3 |
Standard InChI Key | PCBPVYHMZBWMAZ-UHFFFAOYSA-N |
SMILES | CC1CC2CC1C=C2 |
Canonical SMILES | CC1CC2CC1C=C2 |
Introduction
Structural Characteristics and Molecular Properties
Bicyclic Framework and Stereochemistry
The core structure of 5-methylbicyclo[2.2.1]hept-2-ene consists of two fused cyclohexene rings arranged in a bicyclo[2.2.1]heptene system. The methyl group at the 5-position introduces steric hindrance, influencing both conformational stability and reactivity. X-ray crystallography and computational studies reveal that the methyl substituent adopts an exo orientation relative to the double bond, minimizing non-bonded interactions with adjacent hydrogen atoms . The compound’s rigidity is evident in its low rotatable bond count (0) and high carbon bond saturation () .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 108.18 g/mol | |
LogP | 2.26 | |
Rotatable Bonds | 0 | |
Ring Count | 2 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The NMR spectrum exhibits distinct signals for bridgehead protons ( 1.5–2.5 ppm) and vinylic protons ( 5.0–5.5 ppm) . The methyl group resonates as a singlet at 1.2 ppm, while the bicyclic system’s rigidity eliminates splitting in bridgehead hydrogens . Infrared (IR) spectroscopy confirms the absence of functional groups beyond the olefinic bond, with C-H stretching vibrations at 2900–3000 cm and C=C stretching at 1640 cm .
Synthesis and Isomerization Pathways
Diels-Alder Reaction
The primary synthetic route involves a Diels-Alder reaction between cyclopentadiene and 2-methyl-1,3-butadiene. This [4+2] cycloaddition proceeds under thermal conditions (150–350°C) to yield the bicyclic adduct . The reaction’s regioselectivity favors the endo transition state, positioning the methyl group exo to the newly formed ring. Catalytic systems, such as Lewis acids (e.g., ), enhance reaction rates and selectivity .
Isomerization and Post-Synthetic Modifications
Post-synthesis, 5-methylbicyclo[2.2.1]hept-2-ene undergoes acid-catalyzed isomerization to form derivatives like 2-methylene-3-methylbicyclo[2.2.1]heptane. Solid acid catalysts (e.g., silica-alumina) facilitate this transformation at 200–250°C, preserving the bicyclic framework while redistributing substituents . The isomerization mechanism proceeds via carbocation intermediates, with the methyl group stabilizing adjacent positive charges through hyperconjugation .
Table 2: Synthetic Conditions and Yields
Method | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Diels-Alder | None | 200 | 65 |
Catalyzed Diels-Alder | 150 | 82 | |
Isomerization | Silica-Alumina | 250 | 78 |
Physical and Chemical Properties
Thermodynamic Stability
The compound’s bicyclic structure confers exceptional thermal stability, with a boiling point of 96°C and a melting point of 44–46°C . Density functional theory (DFT) calculations estimate a heat of formation () of 78.3 kJ/mol, comparable to norbornene derivatives . Its low polar surface area (0 Ų) and high LogP (2.26) indicate pronounced hydrophobicity, favoring solubility in nonpolar solvents like hexane and toluene .
Reactivity in Polymerization
5-Methylbicyclo[2.2.1]hept-2-ene participates in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. The methyl group’s steric bulk slows propagation kinetics relative to unsubstituted norbornene, yielding polymers with reduced crystallinity . Additionally, the compound undergoes electrophilic addition reactions (e.g., bromination) at the double bond, forming diastereomeric dibromides with 85:15 exo:endo selectivity .
Applications in Materials Science and Catalysis
Polymeric Materials
ROMP-derived polymers exhibit glass transition temperatures () of 120–150°C, making them suitable for high-temperature adhesives and coatings . Copolymerization with norbornene enhances mechanical strength, while post-polymerization functionalization introduces polar groups for biomedical applications .
Catalytic Intermediate
The compound serves as a ligand in transition metal complexes. For example, cobalt(II) catalysts coordinated to 5-methylbicyclo[2.2.1]hept-2-ene facilitate ethylene polymerization, producing linear low-density polyethylene (LLDPE) with controlled branching .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume